3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile
Overview
Description
3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile is a chemical compound with the molecular formula C10H8N4O2S and a molecular weight of 248.27 g/mol . It is characterized by the presence of a benzonitrile group attached to a pyrazole ring via a sulfonyl linkage. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile typically involves the reaction of 3-amino-1H-pyrazole with benzonitrile derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which is known for its efficiency in forming carbon-nitrogen bonds . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), under an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.
Biology: This compound is used in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in studying cellular processes .
Comparison with Similar Compounds
Similar compounds to 3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile include other pyrazole derivatives and benzonitrile compounds. For example:
3-amino-1H-pyrazole: A simpler pyrazole derivative that lacks the sulfonyl and benzonitrile groups.
Benzonitrile: A basic aromatic nitrile compound without the pyrazole and sulfonyl functionalities.
Sulfonyl pyrazoles: Compounds that contain a sulfonyl group attached to a pyrazole ring but may have different substituents on the pyrazole or aromatic ring.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity, making it a versatile compound in various research applications.
Properties
IUPAC Name |
3-(3-aminopyrazol-1-yl)sulfonylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2S/c11-7-8-2-1-3-9(6-8)17(15,16)14-5-4-10(12)13-14/h1-6H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIWRUCGDRFTOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N2C=CC(=N2)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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